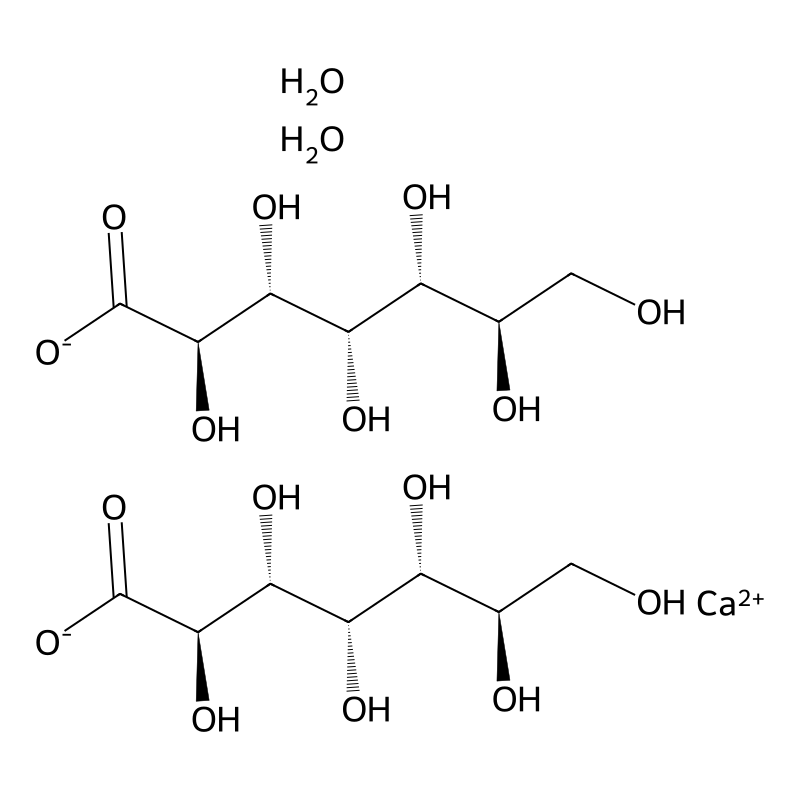

Calcium alpha-D-heptagluconate dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Calcium alpha-D-heptagluconate dihydrate is a calcium salt derived from alpha-D-glucoheptonic acid, identified by the molecular formula and a molar mass of 526.46 g/mol. This compound exists as a dihydrate, meaning it contains two molecules of water for each molecule of the salt. It is often recognized by its various synonyms, including alpha-D-glucoheptonic acid calcium salt and D-glycero-D-glucoheptonic acid calcium salt dihydrate . The compound is typically stored at low temperatures (-20°C) to maintain its stability and integrity .

Calcium alpha-D-heptagluconate dihydrate functions primarily as a source of bioavailable calcium ions. In biological experiments, it can be used to study calcium signaling pathways, enzyme activation, and other cellular processes requiring calcium []. The specific mechanism of action depends on the cellular context and the target molecule interacting with calcium.

Bioavailability of Calcium

Calcium alpha-D-heptagluconate dihydrate is a form of calcium salt derived from gluconic acid. Scientific research has investigated its bioavailability, which refers to the proportion of a substance absorbed into the bloodstream and used by the body. Studies suggest that calcium alpha-D-heptagluconate dihydrate may have comparable bioavailability to other forms of calcium, such as calcium carbonate []. This makes it a potential option for individuals who have difficulty absorbing other calcium supplements.

Bone Health Research

Some scientific research has explored the potential role of calcium alpha-D-heptagluconate dihydrate in bone health. Studies have investigated its use as a supplement to prevent or manage osteoporosis, a condition characterized by bone loss and increased fracture risk. However, the current body of research is inconclusive. More extensive clinical trials are needed to determine the effectiveness of calcium alpha-D-heptagluconate dihydrate for bone health [].

Other Areas of Investigation

Scientific research on calcium alpha-D-heptagluconate dihydrate is ongoing, and there is interest in its potential applications beyond calcium supplementation and bone health. Some studies have explored its use in managing conditions like hyperkalemia (high blood potassium) []. However, further research is required to confirm these potential benefits.

- Hydrolysis: In the presence of water, it may revert to its constituent acids and calcium ions.

- Complexation: The compound can form complexes with various metal ions due to the presence of multiple hydroxyl groups, enhancing its solubility and reactivity in biological systems.

- Decomposition: Upon heating or in acidic conditions, it may decompose, releasing calcium ions and resulting in the formation of other compounds .

Calcium alpha-D-heptagluconate dihydrate exhibits notable biological activity, particularly in nutritional and therapeutic contexts. It serves as a source of calcium, which is essential for various physiological functions, including:

- Bone Health: Contributes to bone mineralization and maintenance.

- Cell Signaling: Calcium ions play a critical role in intracellular signaling pathways.

- Antioxidant Properties: Some studies suggest that heptagluconates may possess antioxidant properties, potentially protecting cells from oxidative stress .

The synthesis of calcium alpha-D-heptagluconate dihydrate typically involves:

- Neutralization Reaction: Combining alpha-D-glucoheptonic acid with calcium hydroxide or calcium carbonate in an aqueous solution.

- Crystallization: The resultant solution is evaporated or cooled to promote crystallization of the dihydrate form.

- Purification: The crystals are collected and purified through recrystallization techniques to ensure high purity levels suitable for applications .

Calcium alpha-D-heptagluconate dihydrate has various applications across several fields:

- Nutritional Supplements: It is often used as a dietary supplement for calcium.

- Pharmaceuticals: Employed in formulations aimed at treating or preventing calcium deficiency.

- Food Industry: Used as a food additive to enhance nutritional content and stability.

- Research: Utilized in biochemical studies exploring carbohydrate metabolism and calcium interactions .

Several compounds share structural or functional similarities with calcium alpha-D-heptagluconate dihydrate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Calcium gluconate | Commonly used for calcium supplementation; simpler structure. | |

| Calcium lactate | Often used as a food additive; more soluble than heptagluconate. | |

| Calcium citrate | Known for better absorption; often used in supplements. | |

| Calcium ascorbate | A combination of calcium and vitamin C; antioxidant properties. |

Calcium alpha-D-heptagluconate dihydrate is unique due to its specific heptagluconate structure, which may confer distinct metabolic advantages compared to other calcium salts. Its dual role as both a source of calcium and a carbohydrate derivative makes it particularly versatile in nutritional applications .

Molecular Formula and Composition

Calcium alpha-D-heptagluconate dihydrate exhibits the molecular formula C₁₄H₃₀CaO₁₈, representing a complex calcium salt of alpha-D-heptagluconic acid with two associated water molecules [1]. The compound possesses a molecular weight of 526.45 grams per mole, as computed by PubChem computational algorithms [1]. The exact mass has been determined to be 526.1058050 daltons, with an identical monoisotopic mass value [1].

The molecular composition consists of fourteen carbon atoms forming the backbone of two heptagluconate anions, thirty hydrogen atoms distributed across hydroxyl groups and water molecules, one calcium cation serving as the central coordinating metal ion, and eighteen oxygen atoms present in carboxylate groups, hydroxyl functionalities, and hydration water [1] [2]. The calcium ion coordinates with two alpha-D-heptagluconate anions through carboxylate oxygen atoms, while two water molecules complete the hydration sphere of the crystalline structure [2].

| Property | Value | Computational Method |

|---|---|---|

| Molecular Formula | C₁₄H₃₀CaO₁₈ | PubChem 2.2 |

| Molecular Weight | 526.45 g/mol | PubChem 2.2 |

| Exact Mass | 526.1058050 Da | PubChem 2.2 |

| Hydrogen Bond Donors | 14 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptors | 18 | Cactvs 3.4.8.18 |

| Rotatable Bonds | 14 | Cactvs 3.4.8.18 |

The parent compound of this calcium salt is glucoheptonic acid, which carries the PubChem compound identification number 25588 [1]. The structural relationship between the parent acid and its calcium salt demonstrates the typical behavior of aldonic acids in forming stable metal complexes through their carboxylate functionalities [3].

Stereochemistry and Configuration

(2R,3R,4S,5R,6R) Configuration Analysis

The stereochemical configuration of calcium alpha-D-heptagluconate dihydrate is precisely defined by the absolute configuration at five chiral centers within each heptagluconate anion [1] [5]. The systematic nomenclature designation (2R,3R,4S,5R,6R) describes the spatial arrangement of substituents around each asymmetric carbon atom in the seven-carbon chain [1].

At the C2 position, the R configuration indicates that the hydroxyl group occupies the right position when viewed in a Fischer projection, consistent with the D-series designation of the parent sugar acid [5]. The C3 carbon also adopts an R configuration, maintaining the stereochemical pattern established in the biosynthetic pathway from D-glucose [5]. The C4 position uniquely exhibits an S configuration, representing the stereochemical inversion that distinguishes heptagluconate from simpler gluconate derivatives [1] [5].

The C5 and C6 positions both demonstrate R configurations, completing the characteristic stereochemical signature that defines the alpha-D-heptagluconate structure [1] [5]. This specific arrangement of five consecutive chiral centers creates a highly defined three-dimensional molecular architecture that influences both the chemical properties and biological activity of the compound [5].

| Chiral Center | Configuration | Stereochemical Significance |

|---|---|---|

| C2 | R | D-series designation |

| C3 | R | Maintained from glucose |

| C4 | S | Unique inversion point |

| C5 | R | Consistent with aldonic pattern |

| C6 | R | Terminal stereocenter |

The optical activity of calcium alpha-D-heptagluconate dihydrate reflects this stereochemical complexity, with a specific rotation of [α]₂₀/D +2±0.2° measured in aqueous solution at a concentration of 5 percent [28]. This dextrorotatory behavior confirms the predominance of the alpha-D configuration and the maintenance of stereochemical integrity in the crystalline calcium salt form [28].

Structural Comparison with Similar Aldonic Acid Salts

Calcium alpha-D-heptagluconate dihydrate belongs to the family of aldonic acid calcium salts, which share common structural features while exhibiting distinct differences based on chain length and stereochemical arrangement [12] [21]. Comparison with calcium gluconate, the six-carbon analog, reveals significant structural variations that influence both crystalline packing and solution behavior [21] [39].

Calcium gluconate, with the molecular formula C₁₂H₂₂CaO₁₄, demonstrates a coordination polymer structure where calcium centers achieve nine-coordinate geometries [39]. The gluconate ligands in this structure adopt conformations that facilitate extensive hydrogen bonding networks, creating a crystalline architecture distinct from the heptagluconate analog [39]. The metal-metal separation in calcium gluconate measures 3.7312 Å, established through three μ-oxo bridges between adjacent calcium centers [39].

In contrast, structural studies of aldonic acid derivatives suggest that the additional carbon and hydroxyl functionality in heptagluconate creates different coordination preferences and packing arrangements [12] [15]. The seven-carbon chain length provides enhanced flexibility and multiple coordination sites, potentially leading to different bridging modes and crystal structures compared to the more constrained six-carbon gluconate system [15].

Mass spectrometric analysis of aldonic acid derivatives reveals that structural isomers exhibit interpretable spectral differences, while diastereomers show similar fragmentation patterns [12]. The most prominent fragmentations involve alpha-cleavages of the carbon chain, frequently followed by rearrangement loss of protective groups in derivatized forms [12]. These analytical characteristics provide valuable tools for distinguishing between different aldonic acid salts and confirming structural assignments [12].

| Aldonic Acid Salt | Carbon Chain Length | Coordination Features | Crystal Structure Type |

|---|---|---|---|

| Calcium Gluconate | 6 | Nine-coordinate Ca | Coordination polymer |

| Calcium Heptagluconate | 7 | Variable coordination | Enhanced flexibility |

| Calcium Saccharate | 6 (dicarboxylate) | Eight-coordinate Ca | Tetrahydrate form |

Crystal Structure and Hydration Properties

The crystal structure of calcium alpha-D-heptagluconate dihydrate incorporates two water molecules per formula unit, establishing a stable dihydrate form that represents the thermodynamically preferred hydration state under ambient conditions [1] [2]. The hydration properties significantly influence both the physical characteristics and chemical stability of the crystalline material [2] [25].

Thermal analysis studies of related calcium heptagluconate compounds demonstrate that water molecules participate in specific hydrogen bonding networks that stabilize the overall crystal structure [15]. The arrangement of heptagluconate ligands around calcium centers creates coordination environments that accommodate water molecules in well-defined positions, contributing to the formation of extended three-dimensional networks [15].

The loss on drying specification of ≤8 percent when heated to 105°C for 16 hours indicates the presence of both strongly bound crystalline water and potentially some surface-adsorbed moisture [2] [22]. This thermal behavior suggests that the dihydrate form maintains structural integrity until elevated temperatures promote dehydration processes [22].

Vibrational spectroscopic studies reveal characteristic absorption bands that confirm the presence of coordinated water molecules and hydroxyl groups within the crystal structure [35]. The broad O-H stretching band observed around 3200 cm⁻¹ indicates extensive hydrogen bonding between water molecules, hydroxyl groups, and carboxylate functionalities [35]. Medium intensity O-H bending vibrations at 1420 cm⁻¹ further support the presence of multiple hydroxyl environments within the crystalline lattice [35].

| Hydration Parameter | Value | Analytical Method |

|---|---|---|

| Water molecules per unit | 2 | Formula determination |

| Loss on drying | ≤8% at 105°C | Thermogravimetric analysis |

| Anhydrous molecular weight | 490.42 g/mol | Calculation |

| Hydrated molecular weight | 526.45 g/mol | Experimental determination |

| Physical appearance | White crystalline powder | Visual observation |

The solubility characteristics of calcium alpha-D-heptagluconate dihydrate demonstrate high water solubility, reflecting the favorable hydration interactions between the polar functional groups and aqueous solvent molecules [3] [6]. This enhanced solubility compared to simple calcium salts results from the multiple hydroxyl groups that facilitate hydrogen bonding with water molecules and the ionic nature of the carboxylate-calcium interaction [3].

Chemical Identifiers and Registry Information

Calcium alpha-D-heptagluconate dihydrate is registered in multiple chemical databases with the Chemical Abstracts Service registry number 10030-53-2, providing unambiguous identification within the global chemical literature [1] [22] [23]. The European Community number 249-383-8 serves as the official identifier within European Union chemical regulations and safety databases [22] [23].

The molecular structure database number MFCD00150972 represents the entry in the molecular formula database, facilitating literature searches and structural comparisons [22] [23]. The Beilstein/REAXYS number 6104529 provides access to comprehensive reaction and property databases maintained by scientific information services [2] [22].

The International Chemical Identifier key JBMIEBJMNFOKBC-JRLDONDGSA-L represents a unique 27-character hashed identifier derived from the complete structural information of the compound [1] [23]. This InChI key enables precise database searches and eliminates ambiguity in chemical identification across different information systems [26].

| Identifier Type | Value | Database System |

|---|---|---|

| CAS Registry Number | 10030-53-2 | Chemical Abstracts Service |

| EC Number | 249-383-8 | European Community |

| MDL Number | MFCD00150972 | Molecular Design Limited |

| Beilstein Number | 6104529 | Beilstein/REAXYS |

| InChI Key | JBMIEBJMNFOKBC-JRLDONDGSA-L | IUPAC Standard |

| PubChem CID | 16211538 | National Institutes of Health |

The Simplified Molecular Input Line Entry System representation provides a text-based description of the molecular structure: C(C@HO)O.C(C@HO)O.O.O.[Ca+2] [1] [23]. This notation explicitly defines the stereochemistry at each chiral center and the ionic state of the calcium and carboxylate components [23].

The International Union of Pure and Applied Chemistry systematic name calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate provides complete structural information including stereochemistry and hydration state [1] [22]. This nomenclature follows established conventions for naming coordination compounds and clearly distinguishes this compound from other calcium salts of aldonic acids [22].

Calcium alpha-D-heptagluconate dihydrate presents distinctive macroscopic physical characteristics that facilitate its identification and handling [1] [2] [3]. The compound appears as a white or almost white crystalline powder with a characteristic granular texture [1] [2]. The material is described as odorless and exhibits either a tasteless profile or demonstrates a faintly sweet taste [1] [4], which is consistent with its gluconate-based structure.

The compound maintains a solid physical state under standard ambient conditions [5] [2] [6]. The crystalline nature of the material is evidenced by its appearance as crystalline granules or powder [1] [3], which distinguishes it from amorphous forms. The molecular weight is consistently reported as 526.45-526.46 g/mol [5] [2] [7], corresponding to the dihydrate form with the molecular formula C₁₄H₃₀CaO₁₈ [7] [6] [8].

The material demonstrates stability in air under normal storage conditions [1] [9], making it suitable for standard pharmaceutical and industrial handling procedures. The compound's hygroscopic nature is evidenced by its dihydrate form, containing two molecules of water of crystallization [5] [2] [7].

Solubility Parameters

The solubility characteristics of calcium alpha-D-heptagluconate dihydrate demonstrate significant solvent-dependent variation, which is crucial for its pharmaceutical and industrial applications.

Temperature-Dependent Solubility in Water

Calcium alpha-D-heptagluconate dihydrate exhibits exceptional water solubility with a measured value of 199.8 mM at 25°C [10]. This high aqueous solubility is attributed to the presence of seven hydroxyl groups and the carboxylate moiety [11], which facilitate extensive hydrogen bonding interactions with water molecules.

The compound demonstrates positive temperature dependence for water solubility [12] [13], following the typical behavior observed for most hydrated organic salts. Research on related calcium gluconate compounds indicates that solubility increases substantially with temperature, with measurements showing significant enhancement from 283.15 K to 353.15 K [13]. The pH range for optimal stability in aqueous solutions is 6.0-8.0 [3], within which the compound maintains its structural integrity and solubility characteristics.

Solubility in Organic Solvents

The solubility profile in organic solvents reveals distinct limitations. Calcium alpha-D-heptagluconate dihydrate demonstrates complete insolubility in ethanol [1] [14] [15], which is consistent with JECFA specifications and European Pharmacopoeia standards. This insolubility in alcoholic media is characteristic of highly hydrated ionic compounds.

In dimethyl sulfoxide (DMSO), the compound shows limited but measurable solubility of 2 mM [10], representing approximately 100-fold lower solubility compared to water. The solubility in other organic solvents is generally poor to negligible [9] [10], reflecting the highly polar and hydrophilic nature of the compound.

Optical Properties

Optical Rotation [α]20/D Measurements

Calcium alpha-D-heptagluconate dihydrate exhibits dextrorotatory optical activity with a specific rotation of [α]20/D = +2 ± 0.2° when measured at a concentration of 5% in water [16] [17]. These measurements were conducted under standard polarimetric conditions using the sodium D-line (589 nm) at 20°C with a path length of 1 decimeter [18] [19].

The positive optical rotation confirms the D-configuration of the heptagluconate moiety and indicates the preservation of stereochemical integrity in the calcium salt form [18]. The relatively low specific rotation value of +2° is characteristic of sugar acid derivatives and reflects the influence of the calcium coordination on the overall molecular conformation [19].

The measurement precision of ±0.2° [16] [17] represents standard analytical accuracy for polarimetric determinations and is sufficient for identification and purity assessment purposes [19]. The optical rotation may vary slightly depending on the degree of hydration [16], as water content can influence the molecular environment and local conformational preferences.

Thermal Behavior and Stability

The thermal characteristics of calcium alpha-D-heptagluconate dihydrate demonstrate remarkable stability under normal handling and storage conditions. Loss on drying measurements indicate ≤8% weight loss when heated to 105°C [2] [20], which corresponds primarily to the removal of water of crystallization and any surface-adsorbed moisture.

Differential thermal analysis reveals that the compound exhibits no endothermic peak up to 233°C [21], indicating exceptional thermal stability compared to many hydrated organic salts. This thermal behavior suggests that the compound maintains its structural integrity well above normal processing temperatures, making it suitable for various industrial applications.

The dehydration process occurs gradually at elevated temperatures [22], rather than through discrete step-wise water loss. This gradual dehydration pattern is typical of compounds where water molecules are incorporated into the crystal lattice through extensive hydrogen bonding networks [22].

For optimal preservation, the compound should be stored at room temperature to -20°C [6] [23] in appropriate containers to prevent moisture loss or uptake. The material maintains stability in air [1] under normal atmospheric conditions, though protection from extreme humidity variations is recommended.

Morphological Characteristics

The morphological characteristics of calcium alpha-D-heptagluconate dihydrate reflect its crystalline nature and coordination chemistry. The compound crystallizes as white crystalline granules or powder [1] [3] with a characteristic appearance that distinguishes it from related calcium salts.

The crystalline morphology is influenced by the coordination of calcium ions with the heptagluconate ligands and water molecules [22]. The presence of 16 hydrogen bond acceptors and 12 hydrogen bond donors [6] [20] within the molecular structure creates an extensive three-dimensional hydrogen bonding network that stabilizes the crystal lattice.

The particle size distribution and surface characteristics are dependent on the preparation method and crystallization conditions [21] [22]. Under controlled crystallization conditions, the compound forms well-defined crystalline particles with relatively uniform size distribution, which is advantageous for pharmaceutical formulation and industrial processing applications.